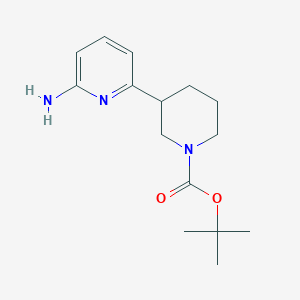
2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-6-(N-Boc-哌啶-3-基)吡啶是一种化合物,其特征在于吡啶环在 2 位被氨基取代,在 6 位被哌啶环取代,哌啶环进一步被叔丁氧羰基 (Boc) 基团保护
准备方法
合成路线和反应条件
2-氨基-6-(N-Boc-哌啶-3-基)吡啶的合成通常涉及以下步骤:
哌啶环的形成: 哌啶环可以通过多种方法合成,包括使用钴、钌或镍基纳米催化剂对吡啶衍生物进行氢化.
工业生产方法
2-氨基-6-(N-Boc-哌啶-3-基)吡啶的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这包括使用连续流动反应器和自动化系统以确保一致的质量和收率。
化学反应分析
反应类型
2-氨基-6-(N-Boc-哌啶-3-基)吡啶可以发生各种化学反应,包括:
氧化: 氨基可以氧化形成硝基衍生物。
还原: 吡啶环可以还原形成哌啶衍生物。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用钯碳 (Pd/C) 进行氢化是一种常用的方法。
取代: 可以使用氢化钠 (NaH) 和卤代烷烃等试剂进行亲核取代。
主要产物
氧化: 该化合物的硝基衍生物。
还原: 哌啶衍生物。
取代: 各种取代的吡啶衍生物。
科学研究应用
2-氨基-6-(N-Boc-哌啶-3-基)吡啶在科学研究中有多种应用:
化学: 它用作合成复杂有机分子的中间体。
生物学: 该化合物因其在生化分析中作为配体的潜力而被研究。
医药: 正在研究其在药物开发中的潜在用途,特别是作为药物的构建模块。
作用机制
2-氨基-6-(N-Boc-哌啶-3-基)吡啶的作用机制涉及其与特定分子靶标的相互作用。 氨基可以与生物分子形成氢键,而 Boc 保护的哌啶环可以增强化合物的稳定性和生物利用度。 确切的途径和靶标取决于具体应用以及从该化合物形成的衍生物 .
相似化合物的比较
类似化合物
2-氨基-4-(N-Boc-哌啶-3-基)吡啶: 结构类似,但取代模式不同。
2-氨基-6-(N-Boc-哌啶-4-基)吡啶: 结构类似,但哌啶环连接在不同的位置。
独特性
2-氨基-6-(N-Boc-哌啶-3-基)吡啶因其特定的取代模式而具有独特性,这会影响其反应性和与其他分子的相互作用。 这使其成为目标合成和药物开发的宝贵化合物 .
生物活性
Introduction
2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure
The chemical structure of this compound features a pyridine ring substituted with an amino group and a Boc-protected piperidine moiety. This configuration allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis typically involves:
- Protection of Piperidine : The piperidine nitrogen is protected using a Boc group.
- Formation of Pyridine Derivative : The amino group is introduced at the 2-position of the pyridine ring through nucleophilic substitution reactions.
- Purification : The product is purified through crystallization or chromatography to obtain high purity.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Protection | Boc2O, base (e.g., NaH) |
| 2 | Nucleophilic Substitution | Pyridine derivative, alkyl halides |
| 3 | Purification | Crystallization or chromatography |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with various biological macromolecules, enhancing its potential as a ligand in biochemical assays. The Boc group increases stability and bioavailability, crucial for therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound may serve as a promising candidate in drug development, particularly for:
- Neurological Disorders : Its structure suggests potential activity in modulating neurotransmitter systems.
- Cancer Treatment : Preliminary studies indicate possible inhibitory effects on specific cancer cell lines due to its interaction with key enzymes involved in tumor growth and proliferation .
Case Studies
- Cholinesterase Inhibition : A study demonstrated that derivatives of piperidine, including compounds similar to this compound, exhibited significant inhibition of cholinesterase enzymes. This property is particularly relevant for Alzheimer's disease treatment .
- Anti-inflammatory Activity : Another investigation highlighted the compound's potential anti-inflammatory effects through the inhibition of Bruton's tyrosine kinase (Btk), which plays a critical role in autoimmune diseases .
Table 2: Biological Activities and Findings
属性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-6-11(10-18)12-7-4-8-13(16)17-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H2,16,17) |
InChI 键 |
ULSRDMXBQSNJRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















